molecular formula C16H13F3O4 B6405648 3-(2,5-Dimethoxyphenyl)-5-trifluoromethylbenzoic acid CAS No. 1261980-71-5

3-(2,5-Dimethoxyphenyl)-5-trifluoromethylbenzoic acid

Cat. No.: B6405648
CAS No.: 1261980-71-5
M. Wt: 326.27 g/mol
InChI Key: NZPHJHJJZWLLCS-UHFFFAOYSA-N
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Description

3-(2,5-Dimethoxyphenyl)-5-trifluoromethylbenzoic acid is an aromatic compound featuring both methoxy and trifluoromethyl functional groups

Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3O4/c1-22-12-3-4-14(23-2)13(8-12)9-5-10(15(20)21)7-11(6-9)16(17,18)19/h3-8H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZPHJHJJZWLLCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70690836
Record name 2',5'-Dimethoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261980-71-5
Record name 2',5'-Dimethoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethoxyphenyl)-5-trifluoromethylbenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethoxybenzene and 3,5-difluorobenzoic acid.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3).

    Reaction Steps: The process includes a series of steps such as halogenation, coupling reactions, and esterification to introduce the trifluoromethyl group and form the final product.

Industrial Production Methods

In an industrial setting, the production of 3-(2,5-Dimethoxyphenyl)-5-trifluoromethylbenzoic acid may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethoxyphenyl)-5-trifluoromethylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The aromatic ring can be reduced under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions ortho and para to the methoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced aromatic compounds.

    Substitution: Formation of acylated or alkylated derivatives.

Scientific Research Applications

3-(2,5-Dimethoxyphenyl)-5-trifluoromethylbenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethoxyphenyl)-5-trifluoromethylbenzoic acid involves its interaction with specific molecular targets. The methoxy and trifluoromethyl groups can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3-(2,5-Dimethoxyphenyl)propanoic acid: Similar structure but lacks the trifluoromethyl group.

    3-(3,4-Dimethoxyphenyl)propanoic acid: Similar structure with different methoxy group positions.

Uniqueness

3-(2,5-Dimethoxyphenyl)-5-trifluoromethylbenzoic acid is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct electronic and steric properties

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